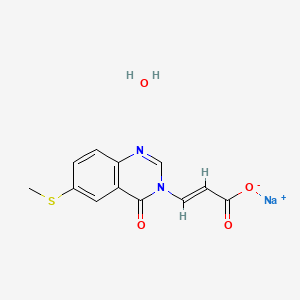
Tiacrilast sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tiacrilast Sodium, also known as Sodium (E)-6-(methylthio)-4-oxo-3(4H)-quinazolineacrylate, monohydrate, is a quinazolinyl-propenoic acid derivative. It was patented by Hoffmann-La Roche, Inc. as an antihypertensive agent useful for managing anaphylaxis. This compound acts as a potent mast cell degranulation inhibitor and inhibits antigen-induced histamine release from passively sensitized rat peritoneal cells in vitro .
Preparation Methods
The synthesis of Tiacrilast Sodium involves several steps, starting with the preparation of the quinazoline core. The synthetic route typically includes the following steps:
Formation of the Quinazoline Core: This involves the cyclization of appropriate precursors to form the quinazoline ring.
Introduction of the Propenoic Acid Moiety: This step involves the addition of the propenoic acid group to the quinazoline core.
Methylthio Substitution: The introduction of the methylthio group is achieved through nucleophilic substitution reactions.
Sodium Salt Formation: The final step involves the conversion of the free acid to its sodium salt form.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Tiacrilast Sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline core to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline ring.
Hydrolysis: The ester group in the propenoic acid moiety can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols .
Scientific Research Applications
Tiacrilast Sodium has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of quinazoline derivatives.
Biology: The compound is used to investigate the role of mast cells in allergic reactions and anaphylaxis.
Medicine: this compound is explored for its potential use in treating allergic asthma and other allergic disorders.
Mechanism of Action
The mechanism of action of Tiacrilast Sodium involves the inhibition of allergic mediator release. It acts by preventing the degranulation of mast cells, thereby inhibiting the release of histamine and other mediators involved in allergic reactions. This inhibition is achieved through the blockade of specific molecular targets and pathways involved in mast cell activation .
Comparison with Similar Compounds
Tiacrilast Sodium can be compared with other mast cell degranulation inhibitors such as cromoglycate and nedocromil. While cromoglycate and nedocromil are also used to manage allergic conditions, this compound is unique in its chemical structure and potency. It has shown greater efficacy in certain preclinical models compared to cromoglycate .
Similar Compounds
- Cromoglycate
- Nedocromil
- Ketotifen
This compound’s unique quinazoline structure and its potent inhibitory activity on mast cell degranulation distinguish it from these similar compounds .
Properties
CAS No. |
111868-63-4 |
|---|---|
Molecular Formula |
C12H11N2NaO4S |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
sodium;(E)-3-(6-methylsulfanyl-4-oxoquinazolin-3-yl)prop-2-enoate;hydrate |
InChI |
InChI=1S/C12H10N2O3S.Na.H2O/c1-18-8-2-3-10-9(6-8)12(17)14(7-13-10)5-4-11(15)16;;/h2-7H,1H3,(H,15,16);;1H2/q;+1;/p-1/b5-4+;; |
InChI Key |
HVCXVHOWMRZPBE-SFKRKKMESA-M |
Isomeric SMILES |
CSC1=CC2=C(C=C1)N=CN(C2=O)/C=C/C(=O)[O-].O.[Na+] |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=CN(C2=O)C=CC(=O)[O-].O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![19-(2-Hydroxypentan-2-yl)-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859871.png)
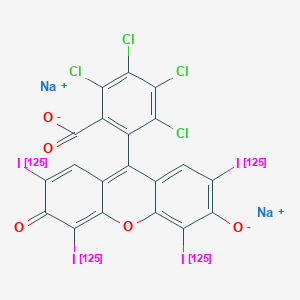
![N-[24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-18,30,39-tris(1-hydroxyethyl)-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-21-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-(octa-2,4-dienoylamino)butanediamide](/img/structure/B10859887.png)
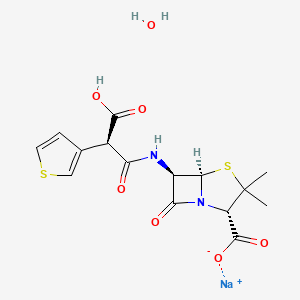
![6-[[2-[[3-(Furan-2-ylmethylideneamino)-2-oxoimidazolidine-1-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B10859906.png)

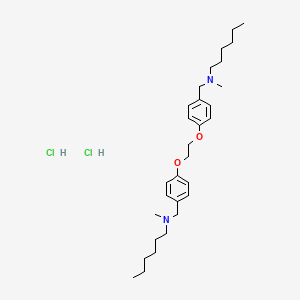
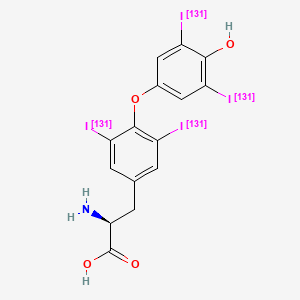
![(1R,2S,6R,14R,15R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859919.png)
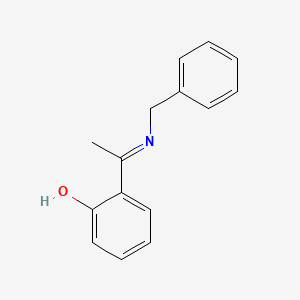
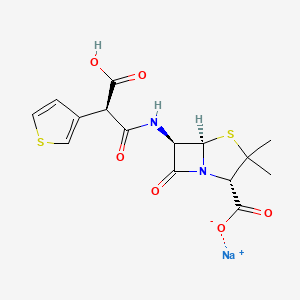
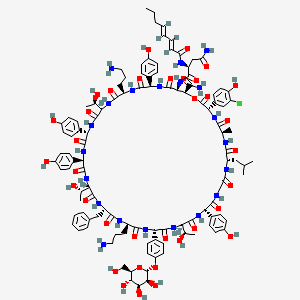
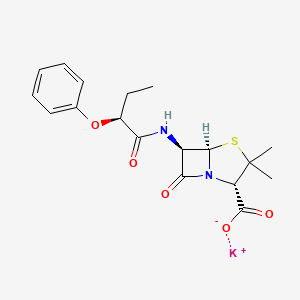
![(Z)-1-N-methyl-2-nitro-1-N'-[2-[[5-[(3-tricyclo[2.2.1.02,6]heptanylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]ethene-1,1-diamine](/img/structure/B10859963.png)
